molecular formula C6H8N4 B092192 2-Pyridinecarboximidic acid, hydrazide CAS No. 1005-02-3

2-Pyridinecarboximidic acid, hydrazide

Cat. No. B092192
CAS RN: 1005-02-3
M. Wt: 136.15 g/mol
InChI Key: DKTIHEQAQFSEAB-UHFFFAOYSA-N
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Description

2-Pyridinecarboximidic acid, hydrazide, is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is particularly useful in the formation of hydrazones, triazoles, and pyridine derivatives, which have applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of derivatives from 2-pyridinecarboximidic acid, hydrazide, can be achieved through various methods. One approach involves the palladium-catalyzed monoarylation of hydrazides to form [1,2,4]triazolo[4,3-a]pyridines, which is a chemoselective process that adds substituents to the 3-position of the ring . Another method includes a three-step sequence converting hydrazides into pyridines through metal carbene N-H insertion, 1,2,4-triazine formation, and a subsequent Diels-Alder reaction .

Molecular Structure Analysis

The molecular structure of hydrazone ligands derived from 2-pyridinecarboximidic acid, hydrazide, can be complex, with the possibility of forming different conformers. However, specific conformers can be suggested based on experimental data and quantum chemical calculations. X-ray diffraction analysis has been used to determine the crystal structure of such compounds, revealing details like coordination geometry and hydrogen bonding networks .

Chemical Reactions Analysis

Hydrazides derived from 2-pyridinecarboximidic acid can undergo various chemical reactions. For instance, they can react with pyridoxal 5′-phosphate to form hydrazones, which can exist in different conformations and whose formation and hydrolysis rates can be determined by UV-Vis spectroscopy and calorimetric titration . Additionally, hydrazides can be used to synthesize macroheterocycles through condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds derived from 2-pyridinecarboximidic acid, hydrazide, are characterized using a range of spectroscopic and analytical techniques. NMR, IR, UV-Vis, and mass spectrometry are commonly employed to elucidate the structure and confirm the identity of these compounds. The stability constants, Gibbs energy, enthalpy, and entropy of formation can be determined for hydrazones at different pH levels . The crystal packing and stability are often influenced by hydrogen bonding and other non-covalent interactions, such as π-π stacking .

Relevant Case Studies

Several case studies highlight the utility of 2-pyridinecarboximidic acid, hydrazide derivatives in biological applications. For example, novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moieties have been synthesized and evaluated for their antioxidant properties and enzyme inhibition profiles . Additionally, thienopyrimidine derivatives have been prepared and tested for their antibacterial activities , and arylidene-hydrazide derivatives have been investigated for their antimycobacterial activity . These studies demonstrate the potential of hydrazide derivatives in the development of new therapeutic agents.

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Antianxiety and Anticonvulsant Properties : Pyridine derivatives synthesized from 2-chloro-6-hydrazino-isonicotinic acid hydrazide have shown promising antianxiety activity comparable to diazepam. This synthesis pathway allows for the creation of various compounds with potential pharmacological benefits, including analgesic and anticonvulsant activities (Amr et al., 2008). Similarly, novel trisubstituted pyridine derivatives have been evaluated for their analgesic and anticonvulsant properties, presenting activities comparable to known drugs like valdecoxib and carbamazepine (Salam et al., 2013).

  • Antimicrobial Agents : Schiff bases derived from pyridine-2,6-carboxamide have shown significant antimicrobial activity. The synthesis of these compounds highlights the versatility of 2-pyridinecarboximidic acid hydrazide derivatives in producing potential antimicrobial agents (Al-Omar & Amr, 2010).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : The development of new thiazole-based pyridine derivatives illustrates the application of pyridinecarboximidic acid hydrazide derivatives in material science, particularly in corrosion inhibition. These compounds have shown effectiveness in protecting mild steel in acidic environments, demonstrating the potential for these derivatives in industrial applications (Chaitra et al., 2016).

Chemical Synthesis and Characterization

  • Novel Compound Synthesis : Research has also focused on synthesizing and characterizing novel compounds with potential therapeutic applications. For example, derivatives of 2-pyridinecarboximidic acid hydrazide have been explored for their antituberculosis activity, highlighting the broad applicability of this compound in medicinal chemistry (Kaplancıklı et al., 2008).

Mechanistic and Kinetic Studies

  • Mechanistic Insights : Unexpected chemical reactions, such as the cleavage of C–S bonds during the hydrazination of specific nicotinate derivatives, have been observed. These findings contribute to a deeper understanding of the chemical behavior of pyridinecarboximidic acid hydrazide derivatives and provide valuable insights for synthetic chemists (Nordin et al., 2016).

Safety And Hazards

2-Pyridinecarboximidic acid, hydrazide may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation occurs or eye irritation persists .

Future Directions

The use of hydrazides in the synthesis of heterocyclic compounds has been reviewed . The application of cyanoacetohydrazides in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization, has been highlighted . This suggests potential future directions in the use of 2-Pyridinecarboximidic acid, hydrazide in the synthesis of heterocyclic compounds.

properties

IUPAC Name

N'-aminopyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c7-6(10-8)5-3-1-2-4-9-5/h1-4H,8H2,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTIHEQAQFSEAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/N)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061397
Record name 2-Pyridinecarboximidic acid, hydrazide
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridinecarboximidic acid, hydrazide

CAS RN

1005-02-3
Record name 2-Pyridinecarboximidic acid, hydrazide
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Record name 2-Pyridinecarboximidic acid, hydrazide
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Record name 2-Pyridinecarboximidic acid, hydrazide
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Record name Pyridine-2-carboximidohydrazide
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Synthesis routes and methods I

Procedure details

A solution of pyridine-2-carbonitrile 20 g (192 mM), hydrazine hydrate (3 eq.) in ethanol (50 ml) is stirred at room temperature for 18 hrs. Reaction mass is then diluted with water, extracted with ethyl acetate, dried over anhydrous sodium sulphate and concentrated under vacuum to yield desired compound.
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20 g
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Synthesis routes and methods II

Procedure details

2-Cyanopyridine (5.2 g, 50 mmol) and hydrazine hydrate (2.95 g, 50 mmol) were mixed and a small amount of ethanol was added to obtain a clear solution. After standing overnight at ambient temperature, the resulting white crystals were collected by filtration. The resulting product was washed with diethyl ether and dried in the air to afford pyridine-2-carbohydrazonamide.
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